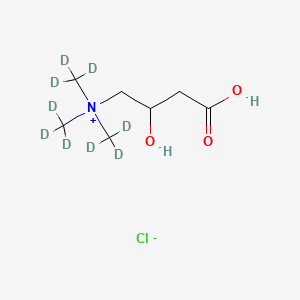

D,L Carnitine-d9 Chloride

Descripción general

Descripción

DL-Carnitina-d9 (cloruro) es una forma deuterada de cloruro de DL-carnitina. Es una mezcla racémica de D- y L-carnitina, que son esenciales para la β-oxidación de los ácidos grasos. Este compuesto se utiliza principalmente como un estándar interno para la cuantificación de la carnitina en diversos estudios biológicos y químicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de DL-Carnitina-d9 (cloruro) implica el uso de precursores deuterados. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de disolventes como ácido acético glacial para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de DL-Carnitina-d9 (cloruro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto. El uso de técnicas avanzadas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) es común para el aseguramiento de la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

DL-Carnitina-d9 (cloruro) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones normalmente se llevan a cabo bajo temperaturas y condiciones de pH controladas para garantizar los resultados deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de DL-Carnitina-d9 (cloruro) puede conducir a la formación de derivados de la carnitina con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

Metabolic Research

D,L Carnitine-d9 Chloride is widely utilized in metabolic research due to its ability to serve as an internal standard in mass spectrometry analyses. Its deuterated nature allows for accurate quantification of carnitine levels in biological samples, which is essential for understanding metabolic disorders.

This compound is instrumental in diagnosing various metabolic disorders related to carnitine deficiency. It aids in the detection of systemic carnitine deficiency and carnitine palmitoyl transferase deficiency, conditions that can lead to severe metabolic disturbances.

Case Study: Carnitine Deficiency Diagnosis

A study published in The Journal of Inherited Metabolic Disease demonstrated the use of this compound as an internal standard in the diagnosis of carnitine deficiencies. By analyzing plasma samples using liquid chromatography coupled with mass spectrometry (LC-MS), researchers were able to accurately measure free carnitine levels, confirming deficiencies in affected individuals .

Cardiovascular Research

Research has indicated that L-carnitine supplementation can have beneficial effects on cardiovascular health; however, the role of this compound in this area is emerging. Studies suggest that it may help elucidate the mechanisms by which carnitines affect heart metabolism and function.

Key Findings:

- A study highlighted that the administration of L-carnitine can improve myocardial energy metabolism, particularly in heart failure models .

- The use of this compound allowed researchers to track the metabolism of carnitines more precisely, providing insights into their cardiovascular benefits.

Gut Microbiota Interaction Studies

Recent studies have explored how gut microbiota interact with carnitines, particularly focusing on their role in producing trimethylamine-N-oxide (TMAO), a compound linked to cardiovascular diseases. This compound serves as a valuable tool in these investigations.

Study Example: TMAO Production

In a study examining the conversion of dietary L-carnitine into TMAO, researchers utilized this compound to trace metabolic pathways involving gut microbiota . The findings indicated that certain gut microbes are responsible for metabolizing carnitines into TMAO, highlighting potential dietary implications for cardiovascular health.

Pharmaceutical Development

The pharmaceutical industry employs this compound as a reference standard for developing new drugs targeting metabolic disorders. Its stable isotope labeling facilitates drug development processes by allowing precise tracking of drug metabolism and efficacy.

Applications in Drug Development:

- Used as a reference standard for quantifying drug concentrations in biological matrices.

- Assists in pharmacokinetic studies to evaluate drug absorption and distribution.

Mecanismo De Acción

DL-Carnitina-d9 (cloruro) ejerce sus efectos participando en el transporte de ácidos grasos a la matriz mitocondrial, donde ocurre la β-oxidación. Este proceso es esencial para la producción de energía en las células. El compuesto interactúa con objetivos moleculares como la carnitina aciltransferasa y las vías implicadas en el metabolismo de los ácidos grasos .

Comparación Con Compuestos Similares

Compuestos similares

L-Carnitina: La forma natural de la carnitina, esencial para el metabolismo de los ácidos grasos.

D-Carnitina: El enantiómero de la L-carnitina, con diferentes efectos biológicos.

Acetil-L-Carnitina: Una forma acetilada de la L-carnitina, utilizada por sus posibles efectos neuroprotectores.

Singularidad

DL-Carnitina-d9 (cloruro) es único debido a su etiquetado de deuterio, lo que lo convierte en un estándar interno ideal para estudios analíticos. Su naturaleza racémica permite estudiar los efectos tanto de la D- como de la L-carnitina, proporcionando información completa sobre el metabolismo de la carnitina .

Actividad Biológica

D,L Carnitine-d9 Chloride, a deuterium-labeled derivative of carnitine, is a compound of significant interest in biochemical research due to its role in fatty acid metabolism and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClDNO

- Molecular Weight : 206.715 g/mol

- CAS Number : 1219386-75-0

- Melting Point : 197-199°C

- Purity : Typically above 98% for research applications .

This compound functions primarily as a cofactor in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The presence of deuterium isotopes does not significantly alter the fundamental biochemical pathways compared to non-labeled carnitine. Key mechanisms include:

- Fatty Acid Metabolism : Enhances the oxidation of fatty acids, thereby contributing to energy production in cells.

- Antioxidant Activity : Exhibits properties that may reduce oxidative stress by scavenging free radicals .

- Anti-inflammatory Effects : Potentially modulates inflammatory responses, which could be beneficial in various metabolic disorders .

Biological Activity and Pharmacological Effects

Research has demonstrated several biological activities associated with this compound:

- Energy Metabolism Enhancement :

- Cardioprotective Effects :

- Neuroprotective Properties :

Case Study 1: Cardiovascular Health

A clinical study involving patients with ischemic heart disease showed that L-carnitine supplementation improved exercise capacity and reduced angina episodes. The study highlighted the importance of maintaining an appropriate balance between D and L isomers due to potential toxic effects of D-carnitine in specific populations .

Case Study 2: Metabolic Disorders

In a controlled trial involving individuals with metabolic syndrome, supplementation with L-carnitine (including its deuterated forms) led to significant reductions in body weight and improved lipid profiles, suggesting a beneficial role in managing obesity-related conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClDNO |

| Molecular Weight | 206.715 g/mol |

| Melting Point | 197-199°C |

| Purity | >98% |

| CAS Number | 1219386-75-0 |

Propiedades

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661857 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219386-75-0 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219386-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.